1,2-Dichloro-1,2-difluoroethanesultone

CAS No.:

Cat. No.: VC13628816

Molecular Formula: C2Cl2F2O3S

Molecular Weight: 212.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2Cl2F2O3S |

|---|---|

| Molecular Weight | 212.99 g/mol |

| IUPAC Name | 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide |

| Standard InChI | InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1 |

| Standard InChI Key | KWRQXDXVZPBVQK-UHFFFAOYSA-N |

| SMILES | C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl |

| Canonical SMILES | C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

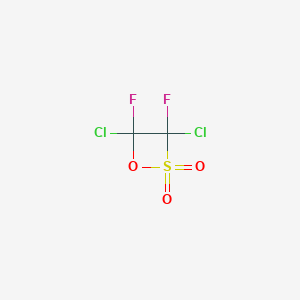

The compound’s IUPAC name, 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide, reflects its four-membered oxathietane ring system with two chlorine and two fluorine atoms attached to adjacent carbons, alongside a sulfone group () . The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for its stereochemical configuration.

Table 1: Key Identifiers of 1,2-Dichloro-1,2-difluoroethanesultone

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2268-24-8 | |

| Molecular Formula | ||

| Molecular Weight | 212.99 g/mol | |

| SMILES | ||

| InChIKey |

Physicochemical Properties

Thermal and Physical Characteristics

Data for the sultone remain limited, but inferences from structurally similar compounds provide insights:

-

Boiling Point: Comparable halogenated ethanes (e.g., 1,2-dichloro-1,2-difluoroethane, CAS 431-06-1) exhibit boiling points of 58–59°C . The sulfone group likely increases polarity, raising the boiling point beyond this range.

-

Density: Analogous HCFCs like HCFC-132b (CAS 1649-08-7) have densities of ~1.466 g/cm³ , suggesting the sultone’s density exceeds 1.5 g/cm³ due to the sulfone moiety.

-

Refractive Index: Expected to align with values near 1.376 (observed in non-sultone analogs) .

Table 2: Inferred Physical Properties

| Property | Estimated Value | Basis |

|---|---|---|

| Boiling Point | >60°C | Sulfone group polarity |

| Density | ~1.5–1.6 g/cm³ | Comparison to HCFC-132b |

| Refractive Index | 1.37–1.40 | Halogenated ethanes |

Chemical Reactivity and Applications

Reactivity Profile

The sultone’s structure predisposes it to ring-opening reactions, a hallmark of sulfonate esters. Potential reactions include:

-

Nucleophilic Attack: Hydrolysis to yield sulfonic acids or alcohols under acidic/basic conditions.

-

Radical Substitution: Fluorine or chlorine replacement in the presence of catalysts .

Industrial and Synthetic Utility

-

Chemical Intermediate: Used in synthesizing fluorinated polymers or agrochemicals, leveraging its dual halogenation sites .

-

Refrigerant Production: As an HCFC derivative, it may serve as a precursor in manufacturing hydrofluorocarbons (HFCs) like HFC-134a .

-

Pharmaceutical Chemistry: Sultones are employed in prodrug design due to their hydrolytic stability.

Regulatory and Research Outlook

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways and ecotoxicological impacts.

-

Alternative Syntheses: Develop greener routes to minimize halogen waste.

-

Application Expansion: Explore roles in battery electrolytes or specialty polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume